4-Nitrophenylacetone
Overview
Description
4-Nitrophenylacetone, also known as 1-(4-nitrophenyl)propan-2-one, is a chemical compound with the molecular formula C9H9NO3 . It is used as an intermediate in organic synthesis . The compound is insoluble in water but soluble in usual organic solvents .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 22 bonds. There are 13 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ketone, and 1 aromatic nitro group .Physical And Chemical Properties Analysis
This compound is a yellow to orange crystalline powder . It has a density of 1.2±0.1 g/cm3, a boiling point of 307.5±17.0 °C at 760 mmHg, and a melting point of 60.0-67.0°C . The compound has a molar refractivity of 47.0±0.3 cm3, a polar surface area of 63 Å2, and a molar volume of 147.7±3.0 cm3 .Scientific Research Applications
Analytical Chemistry and Biosensing Applications
- Selective Sorbents for Analytical Processes : The design and application of molecularly imprinted polymers (MIPs) for selective sorption and analysis of nitrophenylacetic acid derivatives in complex samples, such as human urine, demonstrate the utility of nitrophenyl derivatives in creating highly specific analytical methods (Janczura et al., 2021).
- Electrochemical Sensors for Hazardous Substance Detection : Development of electrochemical sensors based on nanostructured materials for the sensitive detection of nitrophenol, highlighting the importance of nitrophenyl derivatives in environmental monitoring and public health (Ansari et al., 2021).
Material Science and Nanotechnology
- Electrocatalysis and Electrosynthesis : Use of nitrobenzyl derivatives as catalysts for the reduction of CO2 and electrosynthesis of 4-nitrophenylacetic acid, showcasing their role in catalytic processes and potential applications in green chemistry (Mohammadzadeh et al., 2020).
- Nanostructured Platforms for Sensing Applications : Fabrication of sensors utilizing silver-doped cerium oxide nanoparticles for the detection of 4-Nitrophenol, indicating the use of nitrophenyl derivatives in enhancing the performance of nanomaterial-based sensors (Ansari et al., 2021).
Environmental Science
- Degradation of Environmental Contaminants : Insights into the genetic mechanisms behind the degradation of 4-Nitrophenol by bacteria, which can inform bioremediation strategies for nitrophenol pollutants (Kitagawa et al., 2004).
- Catalytic Reduction of Water Contaminants : Application of manganese oxide supported Ni nanoparticles for the catalytic reduction of 4-Nitrophenol, highlighting the potential of nitrophenyl derivatives in water treatment technologies (Deka et al., 2017).
Mechanism of Action
Target of Action
4-Nitrophenylacetone is a hypoglycemic agent used for the treatment of diabetes mellitus .
Mode of Action
It is believed to interact with its targets, potentially influencing insulin sensitivity and the release of insulin from pancreatic beta cells . Additionally, this compound has been shown to have organocatalytic properties that allow it to catalyze acylation reactions with acetanilides or amides .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known to be insoluble in water and soluble in usual organic solvents , which could impact its bioavailability and distribution within the body.
Result of Action
Given its potential effects on insulin sensitivity and release, it may help regulate blood glucose levels, which could be beneficial in the management of diabetes mellitus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility characteristics suggest that it may be more readily absorbed and distributed in lipid-rich environments . Additionally, it should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition to maintain its stability .
Safety and Hazards
Properties
IUPAC Name |
1-(4-nitrophenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-7(11)6-8-2-4-9(5-3-8)10(12)13/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWWCWZGHNIUBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277054 | |
Record name | 4-Nitrophenylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5332-96-7 | |
Record name | 5332-96-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=581 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nitrophenylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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